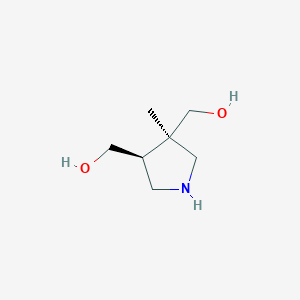![molecular formula C21H24O4 B036142 Bis[2-hydroxy-2-méthyl-1-propanone] de 1,1'-(méthylènedi-4,1-phénylène) CAS No. 474510-57-1](/img/structure/B36142.png)
Bis[2-hydroxy-2-méthyl-1-propanone] de 1,1'-(méthylènedi-4,1-phénylène)
Vue d'ensemble
Description
Applications De Recherche Scientifique
Flucloronide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study corticosteroid reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and immune responses.
Medicine: Applied in developing treatments for inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of topical creams and ointments for dermatological use
Mécanisme D'action
Le fluorolonide exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme. Cette liaison conduit à la translocation du complexe récepteur-ligand dans le noyau, où il module la transcription de gènes spécifiques. Le résultat est l’inhibition des cytokines pro-inflammatoires et la suppression des réponses immunitaires .
Composés similaires :
- Acétonide de fluocinolone
- Acétonide de triamcinolone
- Valérate de bétaméthasone
Comparaison : Le fluorolonide est unique en raison de son modèle d’halogénation spécifique et de la formation d’acétonide, qui contribuent à son profil pharmacologique distinct. Comparé à des composés similaires, le fluorolonide peut offrir une puissance, une durée d’action et des profils d’effets secondaires différents .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du fluorolonide implique plusieurs étapes, à partir de la structure stéroïdienne de base. Le processus comprend l’halogénation, la fluoration et la formation d’acétonide. Des conditions réactionnelles spécifiques telles que la température, les solvants et les catalyseurs sont cruciales pour chaque étape afin de garantir la pureté et le rendement du produit souhaité .
Méthodes de production industrielle : La production industrielle de fluorolonide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l’efficacité, la rentabilité et la conformité aux normes réglementaires. Des techniques avancées telles que la chimie en écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer la production .
Analyse Des Réactions Chimiques
Types de réactions : Le fluorolonide subit diverses réactions chimiques, notamment :
Oxydation : Le fluorolonide peut être oxydé pour former différents dérivés, qui peuvent avoir des propriétés pharmacologiques distinctes.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du fluorolonide, modifiant potentiellement son activité.
Substitution : Les atomes d’halogène dans le fluorolonide peuvent être remplacés par d’autres groupes fonctionnels, conduisant à de nouveaux composés avec des effets variés
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme l’iodure de sodium dans l’acétone peuvent faciliter les réactions de substitution halogénée.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut produire des analogues sans halogène .
4. Applications de la recherche scientifique
Le fluorolonide a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les réactions et les mécanismes des corticostéroïdes.
Biologie : Investigué pour ses effets sur les processus cellulaires et les réponses immunitaires.
Médecine : Appliqué dans le développement de traitements pour les maladies inflammatoires et auto-immunes.
Industrie : Utilisé dans la formulation de crèmes et de pommades topiques pour une utilisation dermatologique
Comparaison Avec Des Composés Similaires
- Fluocinolone acetonide
- Triamcinolone acetonide
- Betamethasone valerate
Comparison: Flucloronide is unique due to its specific halogenation pattern and acetonide formation, which contribute to its distinct pharmacological profile. Compared to similar compounds, flucloronide may offer different potency, duration of action, and side effect profiles .
Propriétés
IUPAC Name |
2-hydroxy-1-[4-[[4-(2-hydroxy-2-methylpropanoyl)phenyl]methyl]phenyl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-20(2,24)18(22)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(23)21(3,4)25/h5-12,24-25H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKZAVNWRLEHIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621591 | |
| Record name | 1,1'-[Methylenedi(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474510-57-1 | |
| Record name | Irgacure 127 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474510-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-(2-hydroxy-2-methylpropionyl)phenyl)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474510571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[Methylenedi(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropion)benzyl)phenyl)-2-methylpropane-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(4-(2-HYDROXY-2-METHYLPROPIONYL)PHENYL)METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZJ9BVRDO7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B36127.png)











